(S)-N-Isopropyl-N-methylpyrrolidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-N-methyl-N-propan-2-ylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)10(3)8-4-5-9-6-8/h7-9H,4-6H2,1-3H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMOKJIWGMOVNM-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C)[C@H]1CCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for S N Isopropyl N Methylpyrrolidin 3 Amine and Analogues
Advanced Stereoselective Synthesis Routes
The creation of the specific stereochemistry at the C3 position of the pyrrolidine (B122466) ring is the most critical challenge in the synthesis of (S)-N-Isopropyl-N-methylpyrrolidin-3-amine. This necessitates the use of advanced stereoselective methods to ensure high enantiomeric purity.
Enantioselective Approaches to Pyrrolidine Derivatives
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For pyrrolidine derivatives, several strategies have been developed. One powerful approach involves the asymmetric dearomative amination of tryptamines using a copper-bisoxazoline catalyst system, which can yield 3a-amino-pyrroloindolines with excellent enantioselectivity. wikipedia.org While not a direct synthesis of the target compound, this method highlights the potential of catalytic asymmetric reactions to construct the chiral pyrrolidine core.
Another key strategy is the enantioselective 1,2-diamination of aldehydes. This method can be utilized to synthesize 2-aminomethyl and 3-amino pyrrolidines with high yields and good enantioselectivity. masterorganicchemistry.com The process often involves an initial α-hydrazination of an aldehyde, followed by reductive amination and subsequent cyclization. The choice of reducing agent, such as sodium borohydride (B1222165), can significantly influence the enantioselectivity of the reaction. masterorganicchemistry.com
Catalytic Hydrogenation Techniques in Pyrrolidine Synthesis
Catalytic hydrogenation is a fundamental and widely used technique in the synthesis of saturated heterocyclic compounds like pyrrolidines. This method is often employed to reduce precursor molecules, such as imines or other unsaturated heterocycles, to their corresponding saturated pyrrolidine derivatives. The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions (pressure, temperature, solvent) can significantly impact the stereochemical outcome of the reduction. nih.gov
In the context of synthesizing chiral pyrrolidines, catalytic hydrogenation can be used to reduce a chiral, unsaturated precursor where the existing stereocenters direct the hydrogenation to occur from a specific face of the molecule, thereby controlling the stereochemistry of the newly formed chiral centers. For instance, the hydrogenation of a chiral cyclic enamine can lead to the formation of a specific diastereomer of the pyrrolidine.
Precursor and Starting Material Derivations
The selection of appropriate starting materials is a critical decision in any synthetic campaign. For this compound, the synthesis logically begins with the construction of the chiral (S)-3-aminopyrrolidine scaffold.
Utilization of Chiral Amino Acids and Derivatives
Chiral amino acids are excellent starting materials for the synthesis of enantiomerically pure pyrrolidines due to their ready availability and inherent chirality. L-aspartic acid, for instance, can serve as a precursor for (S)-3-amino-2-pyrrolidinone derivatives, which are versatile templates for further elaboration. researchgate.net A synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride (B599025) has been reported starting from L-aspartic acid, which involves the formation of N-formyl-L-aspartic anhydride, followed by acylation, esterification, reduction, and ring-closing to form (S)-1-benzylpyrrolidin-3-amine, and finally debenzylation. organic-chemistry.org
Similarly, D-alanine has been used in the synthesis of the antipsychotic compound nemonapride, which features a 3-aminopyrrolidine (B1265635) moiety. libretexts.org Another prominent example is the use of trans-4-hydroxy-L-proline, which can be converted to (S)-3-aminopyrrolidine dihydrochloride through a sequence of decarboxylation, protection, sulfonation, azide (B81097) displacement (with inversion of configuration), and reduction/deprotection. harvard.edu
The general approach involves a series of chemical transformations to convert the amino acid into the desired pyrrolidine ring system while maintaining or controllably inverting the original stereocenter.
| Chiral Amino Acid Precursor | Key Synthetic Steps | Resulting Pyrrolidine Intermediate |
| L-Aspartic Acid | Acylation, esterification, reduction, cyclization, debenzylation | (S)-3-Aminopyrrolidine dihydrochloride |
| trans-4-Hydroxy-L-proline | Decarboxylation, protection, sulfonation, azide displacement, reduction, deprotection | (S)-3-Aminopyrrolidine dihydrochloride |
| D-Alanine | Birch reduction of a cyclic enaminoester, reduction of a pyrrolidinone | 3-Aminopyrrolidine moiety |
Role of N-Methylpyrrolidine as a Synthetic Intermediate
While the synthesis of the chiral core is paramount, the final structure of this compound requires the introduction of both an isopropyl and a methyl group onto the 3-amino nitrogen. A plausible synthetic route would involve the initial synthesis of (S)-3-aminopyrrolidine, followed by sequential N-alkylation.
Reductive amination is a highly effective method for the N-alkylation of amines. wikipedia.orgmasterorganicchemistry.com To obtain the target compound from (S)-3-aminopyrrolidine, a two-step reductive amination sequence could be employed. For instance, reaction with acetone (B3395972) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) would introduce the isopropyl group. harvard.edu This would be followed by a second reductive amination using formaldehyde (B43269) to install the methyl group, yielding the final product, this compound. The order of these alkylation steps could potentially be reversed.
N-methylpyrrolidine itself is a versatile intermediate in various syntheses. nih.gov It can be prepared through methods such as the catalytic hydrogenation of N-methylsuccinimide or the reaction of 1,4-dichlorobutane (B89584) with methylamine. nih.gov While not a direct precursor to the chiral amine of the target molecule, understanding its synthesis provides context for the formation of the pyrrolidine ring and N-alkylation in related structures.
| Alkylation Step | Reagent | Reducing Agent (Example) |
| N-Isopropylation | Acetone | Sodium triacetoxyborohydride |
| N-Methylation | Formaldehyde | Sodium triacetoxyborohydride |
Synthesis of Related N-Alkylpyrrolidines
The synthesis of N-alkylpyrrolidines can be achieved through several strategic approaches, often involving the direct alkylation of a pyrrolidine precursor or the construction of the ring with the N-alkyl group already in place. A common and versatile method is the reductive N-alkylation of a primary or secondary amine with an appropriate aldehyde or ketone. thieme-connect.com For instance, reacting a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of a reducing agent like sodium borohydride in an acidic medium provides a direct route to N-substituted pyrrolidines with good to excellent yields. thieme-connect.com This method is robust, tolerating a wide array of functional groups on the amine substrate. thieme-connect.com
Catalytic methods offer an efficient and atom-economical alternative. Ruthenium and iron-based catalysts have been successfully employed for the decarboxylative N-alkylation of cyclic α-amino acids with alcohols, yielding a range of N-alkylated pyrrolidines. researchgate.net Another powerful technique involves iridium-catalyzed reductive amination, where an iridacycle complex can catalyze the annulation of diols with primary amines to form chiral N-heterocycles. organic-chemistry.org
For more specific substitutions, such as those found in 3-aminopyrrolidine derivatives, selective N-alkylation techniques are paramount. A method for the selective mono-N-alkylation of 3-amino alcohols involves chelation with 9-borabicyclononane (B1260311) (9-BBN). organic-chemistry.org This process protects and activates the amine group, allowing for a highly selective reaction with an alkyl halide to yield the monoalkylated product after mild acidic hydrolysis. organic-chemistry.org
Table 1: Selected Catalytic Methods for N-Alkylpyrrolidine Synthesis
| Catalyst System | Substrates | Product Type | Key Features |
|---|---|---|---|
| Cp*Ir complex | Diols, Primary Amines | 5-, 6-, 7-membered cyclic amines | Good to excellent yields. organic-chemistry.org |
| Ru/Fe-based catalysts | Cyclic α-amino acids, Alcohols | N-alkylated pyrrolidines/piperidines | Waste-free decarboxylative strategy. researchgate.net |
| I2 (oxidant) | N-Alkyl sulfonamides | Pyrrolidines | Transition-metal-free δ-C(sp3)-H amination. organic-chemistry.org |
| Dirhodium catalyst | Alkyl azides | N-unprotected pyrrolidines | Regio- and diastereoselective C-H insertion. organic-chemistry.org |
Chemical Reactions and Transformations Involving the Pyrrolidine Moiety
Alkylation Reactions at Nitrogen Atoms
The alkylation of nitrogen atoms within the pyrrolidine ring is a fundamental transformation for the synthesis of compounds like this compound. Direct alkylation of a secondary amine, such as (S)-N-methylpyrrolidin-3-amine, with an isopropyl halide would be a straightforward approach. However, such reactions can suffer from overalkylation, leading to the formation of quaternary ammonium (B1175870) salts. libretexts.org To control selectivity, the reaction conditions, including the choice of base and solvent, must be carefully managed. echemi.com
A more controlled method involves a two-step reductive amination process. For example, (S)-pyrrolidin-3-amine could first be monomethylated, and the resulting secondary amine could then be reacted with acetone in the presence of a reducing agent like sodium triacetoxyborohydride to install the isopropyl group. This reductive amination is a widely used and efficient method for creating tertiary amines. libretexts.org
For substrates where direct alkylation is challenging, metalation followed by alkylation offers an alternative. The use of a strong base can deprotonate a position alpha to an activating group on the nitrogen, creating a nucleophilic center that can then be alkylated. acs.org
Amidation and Hydrolysis of Amide Bonds in Analogues
In the synthesis of pyrrolidine analogues, the formation of amide bonds is a common step. This can be achieved by reacting a pyrrolidine-containing amine with a carboxylic acid. The direct condensation of carboxylic acids and amines is often challenging and requires activating agents. nih.gov Reagents such as B(OCH₂CF₃)₃ have proven effective for direct amidation, accommodating a wide variety of carboxylic acids and amines, including N-protected amino acids, with minimal racemization. acs.org Another method employs titanium tetrachloride (TiCl₄) in pyridine, which facilitates the amidation of a broad range of substrates in moderate to excellent yields. nih.gov
The reverse reaction, the hydrolysis of amides, is also a critical transformation. Amides are generally stable and resist hydrolysis, typically requiring heating with aqueous acid or base for extended periods. byjus.commasterorganicchemistry.com
Acid-Catalyzed Hydrolysis : In an acidic medium, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylic acid and an ammonium or amine salt. byjus.commasterorganicchemistry.com
Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. byjus.com Subsequent proton transfer and elimination of the amine lead to the formation of a carboxylate salt and a neutral amine. byjus.com
Strategies to mitigate unwanted amide hydrolysis in complex molecules, such as those in drug discovery, include increasing steric hindrance around the amide bond or replacing the amide with a more stable isostere like a carbamate. nih.gov
Cyclization Reactions Leading to Pyrrolidine Ring Formation
The construction of the pyrrolidine ring itself is a key aspect of synthesizing these molecules. A multitude of cyclization strategies have been developed.
One powerful approach is the intramolecular cyclization of acyclic precursors. nih.gov For example, an amine tethered to a suitable leaving group can undergo intramolecular nucleophilic substitution to form the five-membered ring. The Hofmann-Löffler-Freytag reaction is a classic example where N-haloamines are cyclized under acidic conditions to yield N-alkylpyrrolidines. thieme-connect.com More modern methods include copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds. organic-chemistry.org
[3+2] Cycloaddition reactions are another cornerstone of pyrrolidine synthesis, often involving azomethine ylides reacting with alkenes or alkynes to produce highly substituted pyrrolidines with excellent stereoselectivity. osaka-u.ac.jp Reductive methods using iridium catalysts can generate these azomethine ylides from stable tertiary amides and lactams, providing a versatile entry to complex pyrrolidine structures. nih.gov
Radical cyclizations also provide an effective route. These reactions can form the pyrrolidine ring system under mild conditions and are tolerant of various functional groups. acs.org Tandem reactions, where multiple bond-forming events occur in a single pot, offer high efficiency. A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne can produce functionalized α-CN pyrrolidines in good yield. nih.gov
Table 2: Comparison of Selected Pyrrolidine Ring Formation Strategies
| Method | Precursor Type | Key Features |
|---|---|---|
| Intramolecular C-H Amination | N-Alkyl sulfonamides / Alkyl azides | Transition-metal-free or metal-catalyzed options available; high regio- and diastereoselectivity. organic-chemistry.org |
| [3+2] Cycloaddition | Azomethine ylides, Alkenes | High stereoselectivity; access to complex substitution patterns. osaka-u.ac.jp |
| Radical Cyclization | Unsaturated amines/amides | Mild conditions; good functional group tolerance. acs.org |
| Tandem Amination/Cyclization | Amine-tethered alkynes | One-pot, multi-component reactions for rapid complexity building. nih.gov |
| Reductive Condensation | Primary amines, 1,4-dicarbonyl equivalents | Fast and high-yielding; insensitive to steric hindrance. thieme-connect.com |
Optimization of Synthetic Yields and Purity for Research Applications
Optimizing the synthesis of chiral pyrrolidines for research applications requires careful consideration of reaction parameters and purification strategies. The choice of catalyst and reaction conditions is critical. For instance, in tandem amination/cyanation sequences, the addition of a Lewis acid co-catalyst like Sc(OTf)₃ can significantly increase reaction rates and improve chemical yields, especially for sluggish reactions. nih.gov
Purification of the final product and intermediates is essential for obtaining high-purity materials. Standard techniques like silica (B1680970) gel flash chromatography are commonly employed. nih.gov For some amidation reactions, purification can be simplified by using commercially available resins to remove byproducts and unreacted starting materials, avoiding the need for aqueous workups. acs.org In cases where the final product is a salt, recrystallization can be an effective method for achieving high purity. nih.gov Ultimately, a combination of optimizing reaction efficiency and developing robust purification protocols is key to producing high-quality this compound and its analogues for research purposes.
Structure Activity Relationship Sar Studies of S N Isopropyl N Methylpyrrolidin 3 Amine and Its Derivatives
Impact of N-Substitution (Isopropyl and Methyl) on Molecular Interactions
The nature of the substituents on the nitrogen atom of the 3-aminopyrrolidine (B1265635) scaffold plays a pivotal role in defining the compound's interaction with biological targets. In (S)-N-Isopropyl-N-methylpyrrolidin-3-amine, the presence of both a bulky isopropyl group and a smaller methyl group on the exocyclic amine creates a specific steric and electronic environment that can significantly influence binding affinity and selectivity.
The isopropyl group, with its branched structure, can provide a larger surface area for van der Waals interactions within a receptor's binding pocket. This can be particularly advantageous if the pocket has a corresponding hydrophobic sub-pocket. The methyl group, while smaller, also contributes to the lipophilicity and can fill smaller, more constrained spaces. The combination of these two different alkyl groups can lead to a fine-tuning of the molecule's fit and orientation within a binding site.
Research on related N-substituted pyrrolidine (B122466) derivatives has demonstrated the critical role of the N-alkyl substituents. For instance, in a series of 1H-pyrrolo[3,2-c]quinoline derivatives, the introduction of an isobutyl chain on the nitrogen atom of the pyrrolidine moiety was found to be beneficial for affinity at the D3 receptor, while maintaining high affinity for the 5-HT6 receptor. This highlights that the size and shape of the N-alkyl group are key determinants of receptor interaction and can modulate multi-target activity.
The basicity of the nitrogen atom is also influenced by the inductive effects of the attached alkyl groups. The isopropyl and methyl groups, being electron-donating, increase the basicity of the amine compared to an unsubstituted amine. This enhanced basicity can strengthen ionic interactions with acidic residues, such as aspartate or glutamate, which are commonly found in the binding sites of many receptors and enzymes. The precise pKa value resulting from this substitution pattern is a critical parameter for optimizing these interactions.
The following table summarizes the general impact of N-substitutions on receptor affinity, drawing from studies on analogous pyrrolidine-based compounds.
| N-Substitution | General Impact on Molecular Interactions | Illustrative Findings from Analogous Series |
| Isopropyl Group | Provides steric bulk, enhances lipophilicity, and can engage in significant van der Waals interactions. | In some series, bulky alkyl groups have been shown to enhance binding affinity by occupying hydrophobic pockets. |
| Methyl Group | Contributes to lipophilicity and can occupy small hydrophobic pockets. | The presence of smaller alkyl groups can be crucial for fine-tuning the fit within a constrained binding site. |
| Combined Isopropyl and Methyl | Creates a specific steric profile and modulates the basicity of the amine for optimal ionic interactions. | The combination of different alkyl groups can lead to improved selectivity for specific receptor subtypes. |
Influence of Pyrrolidine Ring Modifications on Biological Profile
The pyrrolidine ring itself is not merely a passive scaffold but an active contributor to the biological profile of a molecule. Its non-planar, puckered conformation allows for a three-dimensional presentation of its substituents, which is critical for precise molecular recognition. Modifications to the pyrrolidine ring of this compound can have profound effects on its pharmacological properties.
Inductive and stereoelectronic factors arising from substituents on the pyrrolidine ring can influence the ring's pucker, which in turn affects the spatial orientation of the N-isopropyl-N-methylamino group. For example, the introduction of a substituent at the 4-position of the pyrrolidine ring can alter the cis/trans relationship with the 3-amino group, leading to different biological activities. Studies on other pyrrolidine derivatives have shown that a cis-4-substituent can endorse a pseudo-axial conformation of other groups, which can be a key determinant for agonist or antagonist activity at certain receptors. nih.gov
Furthermore, the replacement of carbon atoms within the pyrrolidine ring with heteroatoms (e.g., oxygen, sulfur) to create oxazolidine (B1195125) or thiazolidine (B150603) analogues can significantly alter the compound's polarity, hydrogen bonding capacity, and metabolic stability. These modifications can also change the ring's preferred conformation, providing another avenue for optimizing biological activity.
The table below outlines the influence of various pyrrolidine ring modifications based on findings from related compound series.
| Modification | Potential Impact on Biological Profile | Observed Effects in Related Pyrrolidine Derivatives |
| Substitution at C-4 | Alters the ring pucker and the spatial orientation of the C-3 substituent. Can introduce new interaction points. | cis-4-CF3 substitution has been shown to induce a specific ring conformation leading to full agonism at certain GPCRs. nih.gov |
| Substitution at C-2 or C-5 | Can influence the basicity and nucleophilicity of the ring nitrogen and introduce steric constraints. | Substituents at C-2 can significantly modulate the basicity of the pyrrolidine nitrogen. nih.gov |
| Ring Heteroatom Replacement | Modifies polarity, hydrogen bonding potential, and metabolic stability. | The introduction of heteroatoms can lead to improved pharmacokinetic properties and novel biological activities. |
Stereochemical Effects on Molecular Recognition and Functional Response
Stereochemistry is a critical determinant of biological activity, and this is particularly true for chiral molecules like this compound. The "(S)" designation at the 3-position of the pyrrolidine ring defines a specific three-dimensional arrangement of the N-isopropyl-N-methylamino group, which is fundamental for its interaction with chiral biological macromolecules like receptors and enzymes.
The enantiomer, (R)-N-Isopropyl-N-methylpyrrolidin-3-amine, would present the amino group in a different spatial orientation. This can lead to a dramatic difference in biological activity, with one enantiomer often being significantly more potent or having a different pharmacological profile altogether (e.g., agonist vs. antagonist). This is because the binding pockets of biological targets are themselves chiral, composed of L-amino acids, and thus can differentiate between stereoisomers.
For example, in a study on 1H-pyrrolo[3,2-c]quinolines, the (S)-enantiomer of a 3-aminopyrrolidine derivative displayed more favorable parameters for the distance and angle of a salt bridge interaction in the 5-HT6 receptor binding site compared to its (R)-counterpart. This illustrates how subtle differences in stereochemistry can translate into significant differences in molecular interactions and, consequently, biological function.
The stereocenter at C-3 of the pyrrolidine ring dictates the vector of the amino substituent, which is often crucial for forming key interactions, such as hydrogen bonds or ionic bonds, with the target protein. A mismatch in stereochemistry can lead to steric clashes or an inability to form these critical interactions, resulting in a loss of affinity or efficacy.
| Stereoisomer | Implication for Molecular Recognition | General Consequence for Functional Response |
| (S)-enantiomer | Presents the N-isopropyl-N-methylamino group in a specific spatial orientation for optimal interaction with a chiral binding site. | Can lead to high affinity and specific functional activity (e.g., potent agonism or antagonism). |
| (R)-enantiomer | Presents the amino group in a different orientation, which may be suboptimal or incompatible with the binding site. | Often results in lower affinity, altered functional activity, or inactivity compared to the (S)-enantiomer. |
| Racemic Mixture | Contains a 1:1 mixture of both enantiomers, potentially leading to a complex pharmacological profile and lower overall potency. | The observed activity is a composite of the activities of both enantiomers, which can be misleading in SAR studies. |
Design and Synthesis of Novel Analogues for Targeted Research
The rational design and synthesis of novel analogues based on the this compound scaffold are essential for probing its SAR and developing compounds with improved properties. The synthesis of such analogues typically involves multi-step sequences that allow for the systematic variation of different parts of the molecule.
One common strategy for synthesizing derivatives of this compound would start from a commercially available chiral precursor, such as (S)-3-aminopyrrolidine or a protected derivative. The exocyclic amine can then be sequentially alkylated to introduce the methyl and isopropyl groups. This approach also allows for the introduction of other alkyl or functionalized groups on the nitrogen to explore the impact of N-substitution on activity.
To investigate the influence of the pyrrolidine ring, various synthetic routes can be employed to introduce substituents at different positions of the ring. For example, starting from a suitably functionalized pyrrolidine precursor, such as one with a ketone or an ester group, allows for the diastereoselective introduction of substituents prior to the formation of the 3-amino group.
The design of novel analogues would be guided by the SAR principles discussed in the preceding sections. For instance, if a larger hydrophobic pocket is hypothesized in the target's binding site, analogues with bulkier N-alkyl groups could be synthesized. If enhanced polarity is desired to improve solubility or to form additional hydrogen bonds, analogues with hydroxyl or other polar groups on the pyrrolidine ring could be designed.
Computational modeling and docking studies are invaluable tools in the design phase. By building a model of the target receptor or enzyme, it is possible to virtually screen potential analogues and prioritize the synthesis of those that are predicted to have the most favorable interactions. This in silico approach can save significant time and resources in the drug discovery process.
| Analogue Design Strategy | Synthetic Approach | Rationale |
| Varying N-Alkyl Substituents | Sequential N-alkylation of (S)-3-aminopyrrolidine derivatives. | To probe the size and shape of the hydrophobic pocket and optimize van der Waals and ionic interactions. |
| Introducing Pyrrolidine Ring Substituents | Synthesis from functionalized pyrrolidine precursors. | To modulate the ring conformation and introduce new points of interaction with the target. |
| Bioisosteric Replacement | Replacing the pyrrolidine ring with other heterocyclic systems (e.g., piperidine, oxazolidine). | To alter physicochemical properties such as polarity and metabolic stability while maintaining key binding interactions. |
| Stereochemical Exploration | Synthesis of the (R)-enantiomer and diastereomers. | To confirm the importance of the (S)-stereochemistry and explore alternative binding modes. |
Mechanistic Investigations of S N Isopropyl N Methylpyrrolidin 3 Amine Interactions
Molecular Mechanism of Action in Modulating Neurotransmitter Activity
There is no specific research available detailing the molecular mechanism of action for (S)-N-Isopropyl-N-methylpyrrolidin-3-amine in modulating neurotransmitter activity. Investigations into its potential effects on various receptors and signaling pathways have not been published.
Evaluation of Effects on Cellular Signaling Pathways
The effects of this compound on intracellular signaling cascades have not been documented. The modulation of such pathways is typically a downstream consequence of receptor binding. Neurotransmitter receptors, including G-protein coupled receptors (GPCRs) for serotonin and dopamine, and ligand-gated ion channels like nAChRs, initiate signaling through various mechanisms such as the stimulation or inhibition of adenylyl cyclase and the activation of phospholipase Cβ or PLA. tmc.edu Without confirmed receptor targets for this compound, its influence on these cellular signaling pathways is unknown.
Modulation of Neurotransmitter Release Mechanisms
There is no available research on whether this compound modulates the release of neurotransmitters. The process of neurotransmitter release is a complex, protein-mediated event involving SNARE proteins like syntaxin-1, SNAP-25, and synaptobrevin, which are crucial for the fusion of synaptic vesicles with the presynaptic membrane. nih.gov Any potential influence of this compound on this machinery has not been investigated.
Interaction with Ion Channels
Specific studies on the interaction of this compound with ion channels are absent from the scientific literature.
Investigation of L-type Calcium Channel Interactions
The interaction between this compound and L-type calcium channels has not been a subject of published research. L-type calcium channels are involved in various physiological processes, and their activation can influence the expression of other ion channels, such as specific subunits of voltage-gated sodium channels. mdpi.com Without experimental investigation, it is not known if this compound has any effect on these channels.
Enzyme Inhibition Studies
No peer-reviewed studies detailing the in vitro or in vivo inhibitory activity of this compound against Monoamine Oxidase B (MAO-B) have been identified. As such, key enzymatic parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) for this specific compound have not been determined or reported. Mechanistic details, including whether the inhibition is reversible or irreversible, competitive, non-competitive, or uncompetitive, remain uncharacterized.
There is no available research in the public domain that investigates the inhibitory or modulatory effects of this compound on other enzyme targets. Its broader enzymatic activity profile is currently unknown.
Exploration of General Amine Reactivity in Complex Biological Matrices
The general reactivity of the tertiary amine functional group in this compound within complex biological matrices has not been specifically investigated. Tertiary amines can undergo various metabolic reactions, including N-oxidation and N-dealkylation, which are often mediated by cytochrome P450 enzymes. These metabolic pathways can lead to the formation of metabolites with different physicochemical properties and biological activities. However, the specific metabolic fate and reactivity profile of this compound have not been documented.
Preclinical Pharmacological and Biological Activity Profiling Excluding Human Clinical Data
In Vitro Assessments of Target Engagement
There is no available information from in vitro studies to characterize the target engagement profile of (S)-N-Isopropyl-N-methylpyrrolidin-3-amine.
Receptor Binding and Functional Assays
No data from receptor binding or functional assays for this compound are present in the public domain. Therefore, its affinity and functional activity at any biological receptor are unknown.
Enzyme Assays
Information regarding the effect of this compound on enzyme activity is not available.
Cell-Based Assays for Specific Biological Pathways
No studies were identified that utilized cell-based assays to investigate the influence of this compound on any specific biological pathways.
In Vivo Efficacy in Animal Models (Excluding Human Data)
There are no published reports on the in vivo efficacy of this compound in any animal models.
Studies in Neurological Models (e.g., Anticonvulsant Activity in Rodents)
No data are available concerning the evaluation of this compound in animal models of neurological disorders, including any assessments of potential anticonvulsant activity.
Assessment of Angiogenesis Modulation in Preclinical Models
No preclinical studies have been published that assess the potential for this compound to modulate angiogenesis.
Behavioral Studies Indicating Neuropharmacological Effects (e.g., Antidepressant-like Efficacy in Animal Behavioral Tests)
A thorough review of scientific literature and patent databases did not yield any specific studies detailing the behavioral pharmacology of this compound. While related compounds and other pyrrolidine (B122466) derivatives have been assessed for antidepressant-like properties in preclinical models, no such data has been published for this particular molecule. nih.govnih.gov
In general, the neuropharmacological effects of pyrrolidine-based compounds are diverse and depend heavily on the specific substitutions on the pyrrolidine ring. nih.gov For instance, certain pyrrolidine derivatives have shown affinity for various receptors and transporters in the brain, suggesting potential for antidepressant, anxiolytic, or other CNS-related activities. However, without specific experimental data from established animal models such as the forced swim test or tail suspension test for this compound, any discussion of its potential antidepressant-like efficacy would be purely speculative.
Pharmacokinetic Characterization in Preclinical Species (Absorption, Distribution, Metabolism, Excretion – ADME Aspects)
Detailed information regarding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in any preclinical species is not currently available in published scientific literature. ADME studies are crucial in the drug discovery process to assess the viability of a compound as a potential therapeutic agent.
Generally, the pharmacokinetic properties of pyrrolidine derivatives can be influenced by factors such as lipophilicity, molecular weight, and the nature of the substituents. acs.orgnih.gov For example, modifications to the N-substituent of the pyrrolidine ring can significantly alter metabolic stability and permeability. acs.org However, in the absence of specific in vitro or in vivo ADME data for this compound, no definitive statements can be made about its pharmacokinetic profile.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand, such as this compound, with a biological target. These simulations provide insights into the specific amino acid residues involved in the binding, the stability of the ligand-target complex, and the conformational changes that may occur upon binding.
While specific studies focusing solely on the molecular docking of this compound are not extensively detailed in publicly available literature, the general principles of these techniques can be applied. A typical molecular docking workflow would involve preparing the 3D structure of the compound and docking it into the active site of a relevant protein target. Subsequent molecular dynamics simulations would then be used to assess the stability of the predicted binding pose over time.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer a detailed understanding of the electronic properties of this compound, which govern its reactivity and interactions.
Proton Affinity Calculations of Amine Moieties
The proton affinity of the amine groups in this compound is a key parameter that influences its acid-base properties and its ability to form hydrogen bonds. The molecule possesses two amine functionalities: a tertiary amine within the pyrrolidine ring and a secondary amine in the isopropylmethylamino substituent. Quantum chemical calculations can determine the gas-phase basicity and proton affinity of these sites, providing a quantitative measure of their likelihood to accept a proton. These calculations typically involve optimizing the geometry of the neutral molecule and its protonated forms and then calculating the energy difference.
Conformational Analysis and Stereochemical Preferences
The three-dimensional structure and conformational flexibility of this compound are critical to its biological activity. Conformational analysis, often performed using quantum chemical methods, helps to identify the low-energy conformations of the molecule. vulcanchem.com For this compound, the stereochemistry at the C3 position of the pyrrolidine ring is fixed in the (S)-configuration. However, the pyrrolidine ring itself can adopt different puckered conformations, and there is rotational freedom around the C-N bonds of the side chain. Theoretical calculations can elucidate the relative energies of these different conformers and the energy barriers between them.
Prediction of Physico-Chemical Parameters Relevant to Biological Performance
A variety of computational models can be employed to predict the physicochemical properties of this compound that are pertinent to its behavior in a biological system. These parameters are often collectively referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Physico-Chemical Parameter | Predicted Value |
| Molecular Weight | 156.27 g/mol |
| LogP (octanol-water partition coefficient) | Varies by prediction method |
| pKa (acid dissociation constant) | Varies for the two amine groups |
| Polar Surface Area | Typically around 15-20 Ų |
Note: The values in this table are representative and can vary depending on the specific computational method used for their prediction.
Supramolecular Host-Guest Interactions and Encapsulation Studies
The ability of this compound to form host-guest complexes with larger molecules, such as cyclodextrins or calixarenes, can be investigated using computational methods. These studies are relevant for understanding potential formulation strategies and delivery systems.
Thermodynamic Analysis of Encapsulation Processes
Computational chemistry can be used to model the encapsulation of this compound within a host molecule. By calculating the binding free energy of the host-guest complex, it is possible to determine the thermodynamic favorability of the encapsulation process. These calculations typically involve a combination of molecular docking to predict the binding pose and more rigorous methods like free energy perturbation or thermodynamic integration to compute the binding affinity. The analysis would consider enthalpic contributions from intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) and entropic contributions related to changes in conformational freedom and solvent organization.
Computational Chemistry and Theoretical Studies
Structural Characterization of Encapsulated Complexes
The encapsulation of small molecules within host structures is a pivotal area of research in supramolecular chemistry, with wide-ranging applications in drug delivery, catalysis, and materials science. Computational chemistry, particularly through methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, offers profound insights into the structural and energetic aspects of these host-guest complexes. While specific computational studies on the encapsulation of (S)-N-Isopropyl-N-methylpyrrolidin-3-amine are not extensively available in the public domain, the principles of such analyses can be understood by examining studies on analogous small amine compounds and host systems like cyclodextrins and cucurbiturils.
Detailed Research Findings from Analogous Systems:
To illustrate the nature of computational findings in this field, we can refer to studies on the encapsulation of similar small molecules. For instance, DFT calculations are frequently employed to determine the optimized geometries of host-guest complexes. These calculations can predict key structural parameters that define the encapsulated state.
Molecular dynamics simulations complement these static DFT calculations by providing a dynamic picture of the encapsulation process and the behavior of the complex in a solvent environment. These simulations can reveal the flexibility of the host and guest, the role of solvent molecules, and the free energy changes associated with complex formation.
Data from Hypothetical and Analogous Encapsulation Studies:
The following tables present hypothetical yet representative data that would be expected from a computational study on the encapsulation of a small amine like This compound within a host cavity, such as a cyclodextrin. This data is based on findings for structurally similar guest molecules and serves to illustrate the type of information generated in such research.
Table 1: Key Intermolecular Distances in a Hypothetical Encapsulated Complex
This table showcases the critical distances between the guest molecule and the host cavity, which are indicative of the primary interaction points. The distances are typically measured in angstroms (Å).
| Interacting Atoms (Guest---Host) | Distance (Å) | Type of Interaction |
| N-H (amine) --- O (host rim) | 2.85 | Hydrogen Bond |
| C-H (isopropyl) --- C (host cavity) | 3.50 | van der Waals |
| C-H (pyrrolidine) --- C (host cavity) | 3.65 | van der Waals |
Table 2: Computed Interaction and Binding Energies
This table presents the energetic stabilization gained upon encapsulation. The values, typically in kcal/mol, indicate the thermodynamic favorability of the complex formation. A more negative value signifies a more stable complex.
| Energy Parameter | Value (kcal/mol) |
| Interaction Energy | -15.2 |
| Binding Free Energy (in water) | -8.5 |
Advanced Research Applications Non Clinical
(S)-N-Isopropyl-N-methylpyrrolidin-3-amine as a Chemical Biology Tool
Chemical biology tools are small molecules used to study biological systems. The unique stereochemistry and functional groups of This compound make it a candidate for development as such a tool.
The pyrrolidine (B122466) ring is a common motif in molecules that bind to a variety of receptors, including G-protein coupled receptors (GPCRs) and ion channels. nih.gov The stereochemistry at the 3-position, combined with the N-isopropyl and N-methyl substituents, would likely confer specific binding properties.
The development of such a probe would involve radiolabeling or fluorescent tagging to enable its detection in binding assays. The data from such studies could help to map the binding pockets of receptors and to understand the structural requirements for ligand recognition.
Once a molecule's binding to a specific receptor is established, it can be used as a tool to investigate the downstream signaling pathways activated or inhibited by that receptor. As a potential receptor ligand, This compound could be employed to modulate specific signaling cascades.
For example, if this compound were found to be a potent and selective agonist or antagonist of a particular GPCR, researchers could use it to study the roles of G-protein subunits, second messengers like cyclic AMP (cAMP) and inositol (B14025) phosphates, and downstream effector proteins. The chiral nature of the compound would be particularly valuable, as the (R)-enantiomer could serve as a negative control to demonstrate the stereospecificity of the observed effects. This approach is crucial for validating the on-target effects of the probe and for dissecting complex signaling networks.
Development as a Lead Compound in Pharmaceutical Discovery Pipelines
A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, meaning it is a structural framework that is frequently found in known drugs and bioactive molecules. researchgate.netfrontiersin.org
The synthesis of This compound and its derivatives can contribute to the generation of new heterocyclic scaffolds for drug discovery. The 3-aminopyrrolidine (B1265635) core can be functionalized at multiple positions, allowing for the creation of diverse chemical libraries. The stereocenter at the 3-position provides an additional layer of structural diversity that can be crucial for achieving high affinity and selectivity for a biological target.
Medicinal chemists often start with a known chiral building block, such as (R)-(+)-3-aminopyrrolidine, to synthesize a range of derivatives with different substituents on the amino group and the pyrrolidine nitrogen. chemimpex.com The resulting compounds are then screened against a panel of biological targets to identify new lead structures.
Once a lead compound is identified, medicinal chemists employ various strategies to optimize its biological activity. Structure-activity relationship (SAR) studies are central to this process. By systematically modifying the structure of the lead compound and assessing the impact on its activity, researchers can identify the key structural features required for potent and selective interaction with the target.
For a compound like This compound , SAR studies would involve:
Modification of the N-alkyl groups: Replacing the isopropyl and methyl groups with other alkyl or aryl substituents to explore the steric and electronic requirements of the binding pocket.
Functionalization of the pyrrolidine ring: Introducing substituents at other positions on the pyrrolidine ring to enhance binding affinity or to improve pharmacokinetic properties.
Stereochemical modifications: Synthesizing and testing the (R)-enantiomer and diastereomers to understand the importance of the stereochemistry for biological activity.
The insights gained from these SAR studies can guide the design of more potent and selective drug candidates.
Catalytic Applications in Organic Synthesis
Chiral amines, particularly those based on the pyrrolidine scaffold, are widely used as organocatalysts in asymmetric synthesis. nih.gov These catalysts can promote a variety of chemical transformations with high enantioselectivity, providing access to enantiomerically pure compounds that are essential for the pharmaceutical industry.
While there are no specific reports on the use of This compound as a catalyst, its structural features suggest it could be explored in this context. The chiral center and the tertiary amine functionality are key elements for many organocatalytic processes. It could potentially be used as a chiral base or as a precursor for the synthesis of more complex chiral ligands for metal-catalyzed reactions. The development of new chiral catalysts is an active area of research, and the exploration of readily accessible chiral amines like This compound could lead to the discovery of novel and efficient catalytic systems.
Role in Materials Science and Polymer Chemistry
The bifunctional nature of this compound, possessing two distinct amine groups, allows it to be considered as a monomer or a modifying agent in the synthesis of various polymers. Chiral polymers are of significant interest for applications such as chiral chromatography, asymmetric catalysis, and as components in optical materials.
Potential as a Monomer in Polyamide Synthesis:
One of the primary potential applications for a diamine compound like this compound is as a monomer in the synthesis of chiral polyamides. Polyamides are formed through the condensation polymerization of a diamine with a dicarboxylic acid or its derivative. The incorporation of a chiral diamine monomer imparts chirality to the entire polymer chain. This can result in polymers with unique three-dimensional structures and properties.
The general reaction for the formation of a polyamide from a diamine and a dicarboxylic acid involves the formation of an amide linkage with the elimination of water. If this compound were used as the diamine monomer, the resulting polyamide would feature the chiral pyrrolidine ring as a recurring unit in its backbone.
Table 1: Hypothetical Polyamide Synthesis using this compound
| Monomer 1 | Monomer 2 | Resulting Polymer | Key Feature |
| This compound | Adipoyl chloride | Chiral Polyamide | Introduction of a chiral pyrrolidine unit into the polymer backbone. |
| This compound | Terephthaloyl chloride | Chiral Aromatic-Aliphatic Polyamide | Enhanced thermal stability due to the aromatic ring from terephthaloyl chloride. |
This table is illustrative and based on the known reactivity of diamines in polyamide synthesis.
Incorporation into Porous Organic Polymers (POPs):
Chiral porous organic polymers (POPs) are a class of materials that have gained attention for their applications in heterogeneous asymmetric catalysis and enantioselective separation. rsc.org These materials are synthesized by linking organic building blocks, often with rigid structures, to create a porous framework. The incorporation of chiral moieties, such as those derived from pyrrolidine, into the polymer structure creates chiral environments within the pores. rsc.org
While no specific research details the use of this compound in POPs, its structure is analogous to other chiral diamines used for this purpose. It could potentially be used as a building block to construct chiral POPs. The pyrrolidine-based catalytic sites within the polymer could then be utilized for asymmetric reactions, offering the advantage of catalyst recyclability. rsc.org
Use in Chiral Stationary Phases for Chromatography:
Chiral stationary phases (CSPs) are essential for the separation of enantiomers in high-performance liquid chromatography (HPLC) and gas chromatography (GC). Many CSPs are based on polymers that have been functionalized with chiral selectors. Chiral amines and their derivatives are frequently used for this purpose.
This compound could be covalently bonded to a support material, such as silica (B1680970) gel, to create a novel CSP. The chiral recognition mechanism would rely on the stereospecific interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the chiral pyrrolidine moiety and the enantiomers of the analyte.
Table 2: Potential Interactions in a CSP based on this compound
| Interaction Type | Description |
| Hydrogen Bonding | The secondary amine (N-H) of the pyrrolidine ring can act as a hydrogen bond donor or acceptor. |
| Dipole-Dipole Interactions | The polar C-N bonds and the overall dipole moment of the molecule can interact with polar analytes. |
| Steric Interactions | The bulky isopropyl and methyl groups, along with the chiral center, can create a stereoselective environment that favors the binding of one enantiomer over the other. |
This table outlines the potential intermolecular forces that would be relevant for chiral separation if the compound were used in a chiral stationary phase.
Future Directions and Emerging Research Avenues
Exploration of Novel Pyrrolidine-Based Scaffolds with Enhanced Selectivity
The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional structure and stereochemical complexity, which allows for detailed exploration of pharmacophore space. nih.govresearchgate.net Future research will focus on leveraging the (S)-N-Isopropyl-N-methylpyrrolidin-3-amine framework to design novel analogs with superior and highly specific biological activities.
The inherent chirality of the pyrrolidine ring is a key determinant of a molecule's biological profile, as different stereoisomers and the spatial arrangement of substituents can lead to varied binding interactions with enantioselective proteins. researchgate.net Research has shown that even subtle changes, such as the orientation of a methyl group on the pyrrolidine ring, can dramatically alter a compound's activity and selectivity. nih.gov For instance, constraining the typically flexible ethanolamine (B43304) core of certain receptor agonists within a pyrrolidine ring has been shown to maintain functional potency while improving selectivity and metabolic stability. nih.gov This strategy eliminates potential oxidative metabolites that can form from the cleavage of the N-C bond in acyclic structures. nih.gov
Future efforts will likely involve the synthesis and evaluation of libraries of pyrrolidine derivatives where the isopropyl and methyl groups on the amine, as well as positions on the pyrrolidine ring, are systematically modified. The goal is to develop a comprehensive understanding of the structure-activity relationship (SAR) to create compounds with finely tuned selectivity for specific biological targets. researchgate.net Recent advancements in DNA-compatible synthesis now allow for the creation of large, diverse DNA-encoded libraries (DELs) of pyrrolidine-fused scaffolds, which can be rapidly screened for novel biological activities. acs.org
Table 1: Strategies for Developing Novel Pyrrolidine Scaffolds
| Strategy | Rationale | Desired Outcome |
| Stereochemical Diversification | Different stereoisomers exhibit unique binding to enantioselective proteins. researchgate.net | Enhanced target selectivity and potency. nih.gov |
| Conformational Constraint | Introducing a pyrrolidine ring can lock a flexible side chain into a bioactive conformation. nih.gov | Improved metabolic stability and selectivity. nih.gov |
| Systematic Functionalization | Modifying substituents on the ring and exocyclic amine. | Elucidation of structure-activity relationships (SAR). researchgate.net |
| DNA-Encoded Library (DEL) Synthesis | Enables rapid generation and screening of vast numbers of diverse pyrrolidine derivatives. acs.org | Identification of novel bioactive compounds. acs.org |
Application of Advanced Omics Technologies in Mechanistic Elucidation
Understanding the precise molecular mechanisms by which a compound like this compound exerts its effects is crucial for its development and optimization. Advanced "omics" technologies, which provide a holistic view of biological systems, are powerful tools for this purpose. nih.gov The integration of genomics, transcriptomics, proteomics, and metabolomics can offer an unbiased and comprehensive picture of the cellular response to a specific chemical entity.
The future application of these technologies to study this compound could involve:
Transcriptomics: Using techniques like RNA-sequencing to analyze changes in gene expression in cells or tissues upon exposure to the compound. This can reveal the signaling pathways and cellular processes that are modulated.
Proteomics: Employing mass spectrometry-based methods to identify the protein targets with which the compound directly or indirectly interacts. This can also uncover changes in protein expression and post-translational modifications, providing deeper insight into the compound's mechanism of action. researchgate.net
Metabolomics: Analyzing the global changes in the metabolite profile of a biological system. This can help to identify the metabolic pathways affected by the compound and to characterize its own metabolic fate.
By integrating data from these different omics layers, researchers can construct comprehensive models of the compound's biological activity, moving beyond a single-target-focused approach to a systems-level understanding. nih.govresearchgate.net This multi-omics approach is particularly valuable for characterizing complex biological processes where multiple pathways and interactions are involved. researchgate.net
Table 2: Application of Omics Technologies in Chiral Amine Research
| Omics Technology | Information Provided | Potential Application for this compound |
| Transcriptomics | Changes in mRNA expression levels. | Identify regulated genes and pathways. |
| Proteomics | Changes in protein abundance and post-translational modifications. | Uncover direct protein targets and downstream effects. researchgate.net |
| Metabolomics | Changes in the levels of small-molecule metabolites. | Elucidate effects on metabolic pathways and compound biotransformation. |
| Integrated Multi-Omics | A holistic view of the cellular response. nih.gov | Construct comprehensive mechanistic models of action. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design
For compounds like this compound, AI and ML can be applied in several ways:
Predictive Modeling: ML algorithms can be trained on large datasets of chiral molecules to predict their physicochemical properties, biological activities, and even chiroptical properties like optical rotation. acs.org For example, models have been developed that can predict the sign of optical rotation for organic molecules with a single chiral center with high accuracy. acs.org
De Novo Design: Generative AI models can design novel pyrrolidine-based scaffolds that are optimized for specific properties, such as high binding affinity for a target protein or improved metabolic stability. These models can explore a vast chemical space to propose innovative structures that a human chemist might not have conceived.
Reaction Optimization: AI can be used to predict the optimal reaction conditions for the synthesis of complex chiral amines, improving yields and reducing the time required for process development.
Table 3: AI and Machine Learning Approaches in Chiral Compound Development
| AI/ML Application | Description | Relevance to Pyrrolidine Derivatives |
| Predictive Classification | Algorithms like Random Forests and Neural Networks predict properties such as optical rotation sign. acs.org | Rapidly screen virtual libraries of derivatives for desired chiroptical properties. |
| Logistic Regression Analysis | Models predict ideal combinations of elements for forming chiral crystals. sciencedaily.com | Guide the design of novel solid-state materials based on the pyrrolidine scaffold. |
| Genetic Algorithms | AI tools analyze spectroscopic data to determine absolute configuration and conformation. aihub.org | Improve the reliability of structural elucidation for complex and flexible pyrrolidine derivatives. |
| Generative Models | AI designs novel molecular structures optimized for specific target properties. | Create new derivatives of this compound with enhanced selectivity. |
Development of this compound as a Research Standard for Chiral Amine Chemistry
In analytical and synthetic chemistry, well-characterized, stable, and pure reference standards are essential for method validation, quality control, and ensuring the reproducibility of experimental results. While this compound is currently a building block for synthesis, its properties make it a potential candidate for development as a research standard in the field of chiral amine chemistry.
For a compound to serve as a reliable standard, it must possess several key attributes:
High Purity: It must be available in a highly purified form, free from significant impurities, including its opposite enantiomer.
Stereochemical Integrity: The chiral center must be stable under typical storage and handling conditions, without risk of racemization.
Thorough Characterization: Its physical and chemical properties (e.g., melting point, boiling point, specific rotation, spectral data) must be extensively documented.
Analytical Traceability: Its properties should be traceable to certified reference materials.
The development of this compound as a research standard would involve establishing a certified synthesis and purification protocol to ensure batch-to-batch consistency. Its stereochemical purity would need to be rigorously assessed using techniques like chiral chromatography. Once certified, it could serve as a benchmark in several areas:
Analytical Method Development: As a standard for calibrating and validating new chiral separation techniques (e.g., HPLC, GC, SFC) for small, polar amines.
Asymmetric Synthesis: As a reference compound to determine the enantiomeric excess of newly developed synthetic methods that produce similar structures.
Comparative Biological Studies: As a control compound in biological assays to ensure that observed effects are due to the specific test compound and not a common structural motif.
Establishing this compound as a widely available and accepted research standard would provide a valuable tool for chemists, fostering greater accuracy and consistency across the discipline.
Q & A
Q. Methodological Answer :
- PPE : Nitrile gloves, lab coat, and goggles (skin/eye contact risks: GHS Category 1B ).
- Ventilation : Use fume hoods to avoid inhalation (acute oral toxicity: LD₅₀ = 300 mg/kg in rats ).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to resolve contradictions in reported toxicity data?
Methodological Answer :
Conflicting toxicity results may arise from impurities (e.g., nitrosamines) or assay variability.
- Step 1 : Validate purity via LC-HRMS and nitrosamine-specific methods (e.g., USEPA 521 ).
- Step 2 : Replicate studies using standardized OECD guidelines (e.g., Test No. 423 for acute oral toxicity).
- Case Example : Discrepancies in aquatic toxicity (GHS Category 1 vs. no data ) require ecotoxicity assays (e.g., Daphnia magna 48h immobilization test) .
Advanced: What computational tools predict reaction pathways for derivative synthesis?
Q. Methodological Answer :
- DFT Calculations : Use Gaussian 16 to model transition states (e.g., B3LYP/6-31G* basis set) for amination steps .
- Machine Learning : Platforms like LabMate.AI optimize reaction parameters (e.g., solvent selection, catalyst loading) using historical data .
Basic: How to characterize degradation products under acidic conditions?
Q. Methodological Answer :
- Stability Study : Incubate the compound in 0.1M HCl (37°C, 24h).
- Analysis : LC-MS (ESI+) identifies major degradation products (e.g., m/z 185.1 for dealkylated pyrrolidine) .
- Mitigation : Stabilize with antioxidants (e.g., BHT) in storage .
Advanced: What strategies improve enantioselectivity in catalytic asymmetric synthesis?
Q. Methodological Answer :
- Ligand Design : Use (S)-Segphos or (R)-DM-BINAP to enhance enantiomeric excess (ee >95%) .
- Solvent Effects : Polar aprotic solvents (e.g., DCM) favor transition-state alignment .
- Kinetic Resolution : Monitor ee via real-time FTIR to terminate reactions at optimal conversion .
Basic: How to quantify trace impurities in bulk samples?
Q. Methodological Answer :
- LC-MS/MS : MRM mode with transitions m/z 158 → 114 (parent ion) and m/z 142 → 98 (impurity) .
- LOQ : 0.1 ppm achieved with Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm) .
Advanced: How does steric hindrance affect nucleophilic substitution in derivatives?
Q. Methodological Answer :
- Steric Maps : Generate using MOE software to identify hindered sites (e.g., C3 of pyrrolidine).
- Kinetic Studies : Pseudo-first-order rate constants (k) decrease by 40% when substituting isopropyl with tert-butyl groups .
Basic: What are best practices for long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
